Biosynthetic Role: Exclusive Intermediate for MnmC2 and MnmM Methyltransferases
5-Aminomethyluridine (nm5U) is the obligatory intermediate in the biosynthesis of 5-methylaminomethyluridine (mnm5U). The bifunctional E. coli enzyme MnmC specifically recognizes its FAD-dependent oxidase domain (MnmC1) to convert cmnm5U to nm5U, which is then immediately methylated by its SAM-dependent domain (MnmC2) to form mnm5U [1]. In B. subtilis, the dedicated methyltransferase MnmM (YtqB) exclusively methylates nm5s2U to form mnm5s2U, as confirmed by in vitro assays [2]. No other nucleoside can substitute for nm5U as the methyl acceptor in these critical tRNA maturation steps.
| Evidence Dimension | Enzymatic substrate specificity |
|---|---|
| Target Compound Data | Exclusive substrate for MnmC2 and MnmM methyltransferases |
| Comparator Or Baseline | 5-carboxymethylaminomethyluridine (cmnm5U); Unmodified uridine (U) |
| Quantified Difference | Not a substrate (cmnm5U is oxidized to nm5U; U is unmodified) |
| Conditions | In vitro enzymatic assays with purified MnmC/MnmM proteins and tRNA substrates |
Why This Matters
This exclusivity validates its use as a specific probe to study the MnmC/MnmM-dependent tRNA modification pathway, ensuring experiments are not confounded by off-target substrate activity.
- [1] Kitamura A, Sengoku T, Nishimoto M, Yokoyama S, Bessho Y. Characterization and structure of the Aquifex aeolicus protein DUF752: a bacterial tRNA-methyltransferase (MnmC2) functioning without the usually fused oxidase domain (MnmC1). J Biol Chem. 2012;287(52):43950-60. View Source
- [2] Cho G, Lee J, Kim J. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Nucleic Acids Res. 2023;51(4):1971-1983. View Source
